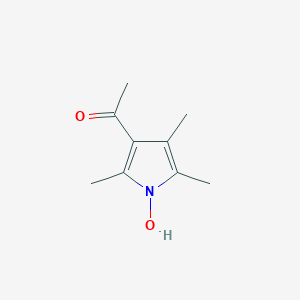
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C9H13NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone typically involves the alkylation of a pyrrole derivative. One common method includes the reaction of 2,4,5-trimethylpyrrole with an appropriate acylating agent under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products:
Oxidation: Formation of 1-(1-Keto-2,4,5-trimethylpyrrol-3-yl)ethanone.
Reduction: Formation of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanol.
Substitution: Formation of halogenated or nitrated derivatives of the pyrrole ring.
科学的研究の応用
1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Methyl (2,4,5-trimethyl-1H-pyrrol-3-yl) ketone
- 1-(4-Hydroxy-2,3,5-trimethylphenyl)ethanone
- Pyrrolopyrazine derivatives
Comparison: 1-(1-Hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both hydroxyl and carbonyl functional groups on the pyrrole ring
特性
CAS番号 |
131527-58-7 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.2 g/mol |
IUPAC名 |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
InChIキー |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
正規SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
同義語 |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















